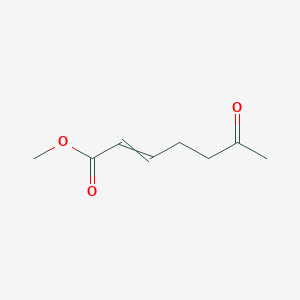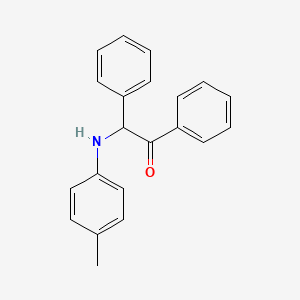
Acetophenone, 2-phenyl-2-(4-methylphenylamino)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 2-phenyl-2-(4-methylphenylamino) is an organic compound with the molecular formula C21H19NO and a molecular weight of 301.3817 . This compound is characterized by the presence of a phenyl group, a 4-methylphenylamino group, and a carbonyl group attached to the central carbon atom. It is a derivative of acetophenone, which is a simple aromatic ketone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2-phenyl-2-(4-methylphenylamino) can be achieved through various synthetic routes. One common method involves the reaction of acetophenone with aniline derivatives under specific conditions. For example, the reaction of acetophenone with 4-methylaniline in the presence of a catalyst such as hydrochloric acid can yield the desired compound .
Industrial Production Methods
Industrial production of acetophenone, 2-phenyl-2-(4-methylphenylamino) typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are essential for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 2-phenyl-2-(4-methylphenylamino) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetophenone, 2-phenyl-2-(4-methylphenylamino) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetophenone, 2-phenyl-2-(4-methylphenylamino) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: The simplest aromatic ketone with a phenyl group and a carbonyl group.
2-Phenyl-2-propanol: A secondary alcohol derived from acetophenone.
4-Methylacetophenone: An acetophenone derivative with a methyl group on the aromatic ring.
Uniqueness
Acetophenone, 2-phenyl-2-(4-methylphenylamino) is unique due to the presence of both a phenyl group and a 4-methylphenylamino group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
78604-82-7 |
|---|---|
Fórmula molecular |
C21H19NO |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
2-(4-methylanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C21H19NO/c1-16-12-14-19(15-13-16)22-20(17-8-4-2-5-9-17)21(23)18-10-6-3-7-11-18/h2-15,20,22H,1H3 |
Clave InChI |
OKDKHOBYMXHNMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
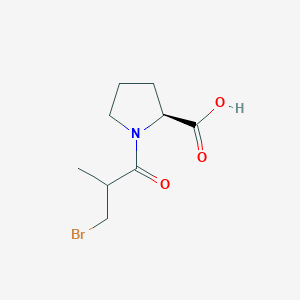
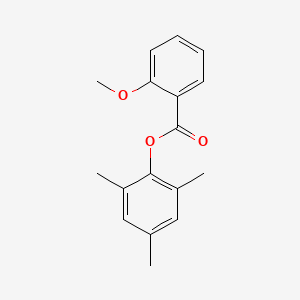
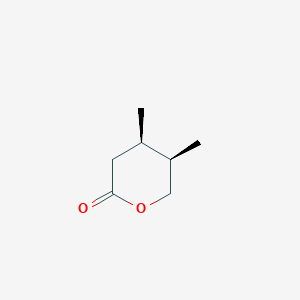

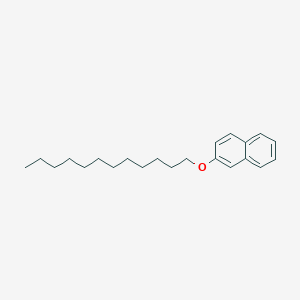
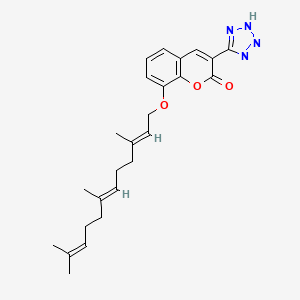
![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
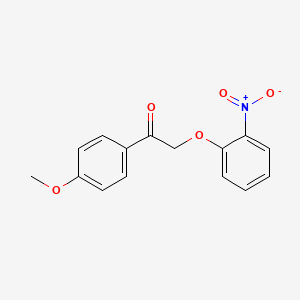
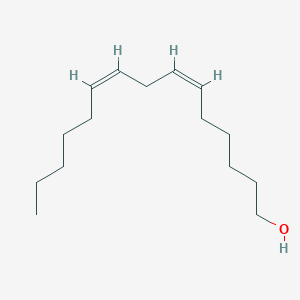
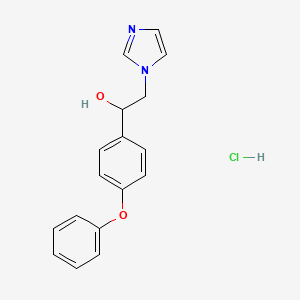
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)

